![molecular formula C12H20ClNO B2450161 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide CAS No. 1005099-25-1](/img/structure/B2450161.png)

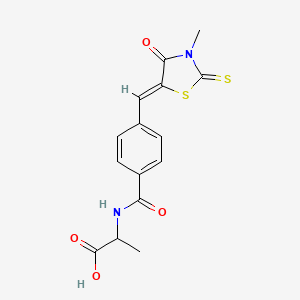

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is a complex organic compound. The bicyclo[2.2.1]heptane part of the molecule is derived from norbornane, also known as bicyclo[2.2.1]heptane, which is a saturated hydrocarbon .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. A related compound, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl), has been studied at Oles Honchar Dnipropetrovsk National University .Molecular Structure Analysis

The molecular structure of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is complex due to the presence of the bicyclo[2.2.1]heptane moiety. Bicyclo[2.2.1]heptane is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis

The chemical reactions involving “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” could be complex due to the bicyclic structure. Bicyclo[2.2.1]heptanes have been studied extensively and their reactions often involve unusual dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” would be influenced by its complex structure. Norbornane, a related compound, is a crystalline compound with a melting point of 88 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Anti-inflammatory Agents : Preliminary data suggests that this compound may serve as a starting point for drug development . Researchers are investigating its potential as an anti-inflammatory agent, particularly in the context of diseases like arthritis and autoimmune disorders.

Organocatalysis and Asymmetric Synthesis

- Enantioselective Reactions : Bicyclo[2.2.1]heptane derivatives have been used in organocatalytic reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction allows access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity . These compounds find applications in the synthesis of chiral building blocks.

Chemical Biology and Endocrine Activity

- Endocrine Disruptors : Some bicyclo[2.2.1]heptane derivatives exhibit endocrine activity. Binding agonistically to estrogen receptors and/or antagonistically to androgen receptors has been identified as a molecular initiating event for compounds like 3-BC . Understanding their effects on hormonal pathways is crucial for assessing their safety.

Biotransformation and Enzymatic Reactions

- Lactone Formation : Bicyclo[2.2.1]heptane-2-ols can be converted into corresponding lactones using enzymatic systems (dehydrogenase and monooxygenase) with recycling of NADPH/NADP . These biotransformations have implications in green chemistry and pharmaceutical synthesis.

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRHZCDJUHUGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)

![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)

![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)